Gadoleic acid

概要

説明

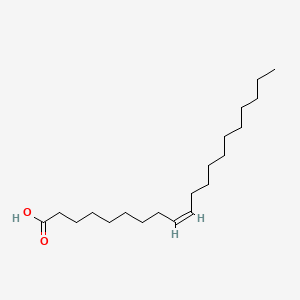

ガドレ酸は、シス-9-エイコセン酸としても知られており、分子式がC20H38O2の不飽和脂肪酸です。これは、タラ肝油を含むいくつかの魚油の主要な成分です。「ガドレ」という名前は、タラの属名(Gadus)とラテン語の「oleum」(油)に由来しています。 この化合物は、20個の炭素鎖と1つの二重結合を持つことを特徴とする、いくつかのエイコセン酸の1つです .

2. 製法

合成経路と反応条件: ガドレ酸は、さまざまな方法で合成できます。一般的なアプローチの1つは、3-ヒドロキシ-5-オキソ-6-ヘプテン酸エステル誘導体などの中間体の非対称還元を含みます。 このプロセスには、アルカリ加水分解とそれに続く精製工程が含まれ、高品質のガドレ酸誘導体を得ることができます .

工業的生産方法: ガドレ酸の工業的生産は、通常、魚油などの天然源からの抽出を含みます。 油は、鹸化などのプロセスにかけられ、続いて蒸留や結晶化などの精製技術を使用して脂肪酸を単離します .

準備方法

Synthetic Routes and Reaction Conditions: Gadoleic acid can be synthesized through various methods. One common approach involves the asymmetric reduction of intermediate compounds such as 3-hydroxy-5-oxo-6-heptenoic acid ester derivatives. This process includes alkali hydrolysis and subsequent purification steps to obtain high-quality this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as fish oils. The oil is subjected to processes like saponification, followed by purification techniques such as distillation and crystallization to isolate the fatty acid .

化学反応の分析

反応の種類: ガドレ酸は、次のようなさまざまな化学反応を起こします。

酸化: ガドレ酸は、酸化されてヒドロペルオキシドなどの酸化生成物を生成できます。

還元: ガドレ酸の二重結合は、還元されて飽和脂肪酸を生成できます。

置換: カルボキシル基は、エステル化反応やアミド化反応に関与できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: パラジウムまたは白金触媒を用いた触媒的 hydrogenation。

置換: アミド化反応には、酸塩化物とアミンが頻繁に使用されます。

主な生成物:

酸化: ヒドロペルオキシドと2級アルコール。

還元: エイコサン酸などの飽和脂肪酸。

置換: ガドレ酸のエステルとアミド.

4. 科学研究への応用

ガドレ酸は、科学研究において幅広い用途があります。

化学: さまざまな複雑な分子の合成のための前駆体として使用されます。

生物学: 細胞膜の構造と機能における役割について研究されています。

医学: 抗炎症作用と心臓血管系への有益な効果の可能性について調査されています。

科学的研究の応用

Nutritional Applications

Gadoleic acid is primarily found in certain plant oils, particularly jojoba oil, where it constitutes a significant portion of the fatty acid profile. Studies indicate that this compound contributes to the nutritional value of these oils, impacting human health positively.

- Jojoba Oil Composition : In elite jojoba lines, this compound was found to make up 67.85% to 75.50% of the oil's composition, significantly higher than other fatty acids like erucic and oleic acids . This high concentration suggests that jojoba oil could be a valuable source of this compound for dietary supplementation.

- Health Benefits : Research has shown that long-chain monounsaturated fatty acids, including this compound, can improve endothelial function and reduce cardiovascular risk factors. A study involving both mice and humans demonstrated that supplementation with oils rich in this compound led to significant improvements in endothelial function and reductions in inflammatory markers associated with cardiovascular diseases .

Health Research Insights

This compound's role in health has been explored through various studies that highlight its potential benefits:

- Cardiovascular Health : A double-blind, randomized controlled trial indicated that supplementation with this compound improved endothelial function and reduced trimethylamine-N-oxide levels, a marker linked to coronary artery disease . The findings suggest that this compound may play a protective role against cardiovascular conditions.

- Cancer Risk Reduction : Epidemiological studies have suggested that dietary patterns rich in long-chain monounsaturated fatty acids like this compound are inversely associated with colorectal cancer risk. Increased intake of these fatty acids may correlate with lower cancer incidence .

Industrial Applications

Beyond nutritional benefits, this compound is also utilized in various industrial applications:

- Cosmetic Industry : Due to its emollient properties, this compound is incorporated into cosmetic formulations. Its ability to enhance skin hydration makes it a desirable ingredient in lotions and creams.

- Biodegradable Lubricants : this compound can be used as a base for developing biodegradable lubricants. Its favorable viscosity characteristics contribute to the performance of these eco-friendly products.

Case Study 1: Jojoba Oil Utilization

A study evaluated the chemical composition of jojoba oil from different genotypes. This compound was consistently identified as a major component, suggesting its potential for enhancing the nutritional profile of jojoba oil-based products. The research highlighted variations in fatty acid profiles across genotypes, indicating opportunities for breeding programs aimed at increasing this compound content .

Case Study 2: Cardiovascular Health Improvement

In a clinical trial involving 60 participants, those consuming an oil rich in this compound exhibited improved endothelial function compared to those on a control diet. The results underscored the potential of this compound-rich oils in dietary interventions aimed at reducing cardiovascular disease risk factors .

作用機序

ガドレ酸の作用機序には、細胞膜への組み込みが含まれ、そこで膜の流動性と機能に影響を与えます。また、特定の受容体のリガンドとしても作用し、炎症や代謝に関与するシグナル伝達経路を調節します。 正確な分子標的と経路は、まだ調査中ですが、脂質代謝に関与する酵素と相互作用することが知られています .

類似化合物との比較

ガドレ酸は、オレイン酸やエルカ酸などの他の長鎖一価不飽和脂肪酸に似ています。その特有の構造と二重結合の位置が特徴です。この特異性は、融点や反応性など、その独特の物理的および化学的特性に貢献しています。

類似化合物:

オレイン酸: 18個の炭素鎖と9番目の位置に二重結合を持つ一価不飽和脂肪酸。

ガドレ酸の特定の特性は、それをさまざまな用途において価値あるものにし、これらの類似化合物とは区別されます。

生物活性

Gadoleic acid, also known as this compound (C20:1), is a long-chain monounsaturated fatty acid primarily found in fish oils and certain plant oils. Its biological activities have garnered attention due to its potential health benefits, particularly in cardiovascular health, metabolic regulation, and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Sources

This compound is characterized by a 20-carbon chain with a single double bond located at the ninth carbon from the methyl end (ω-9). It is predominantly found in fish species, particularly in the liver oils of cod and haddock, as well as in some marine algae and plant oils.

Cardiovascular Health

Research indicates that this compound may play a significant role in improving cardiovascular health. A study involving mice showed that diets supplemented with this compound improved endothelial function and reduced inflammatory markers associated with cardiovascular diseases. Specifically, the administration of this compound led to:

- Improved endothelial function : Enhanced vasodilation and reduced arterial stiffness.

- Reduced inflammatory cytokines : Decreased levels of IL-6 and TNF-α, which are known to contribute to atherosclerosis .

The following table summarizes key findings related to cardiovascular benefits:

Metabolic Regulation

This compound has been implicated in metabolic regulation through its effects on insulin sensitivity and lipid metabolism. In animal models, it has shown potential to reduce hepatic fat accumulation and improve insulin signaling pathways. This suggests that this compound may aid in managing conditions such as obesity and type 2 diabetes.

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound. Fatty acids, including this compound, have been shown to disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics. A study indicated that combining this compound with aminoglycoside antibiotics significantly enhanced their efficacy against resistant strains of bacteria such as Staphylococcus aureus.

Case Studies

- Improvement in Gut Microbiota : A clinical trial assessed the impact of dietary supplementation with long-chain monounsaturated fatty acids (including this compound) on gut microbiota composition. Participants exhibited increased levels of beneficial bacteria such as Akkermansia, which is associated with improved metabolic health .

- Cardiovascular Risk Reduction : A cohort study evaluated the relationship between dietary intake of this compound and cardiovascular risk factors among adults. Results indicated that higher consumption was linked to lower LDL cholesterol levels and improved blood pressure regulation .

特性

IUPAC Name |

(Z)-icos-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJBNNIYVWPHFW-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045292 | |

| Record name | Gadoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29204-02-2 | |

| Record name | Gadoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29204-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GADOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。